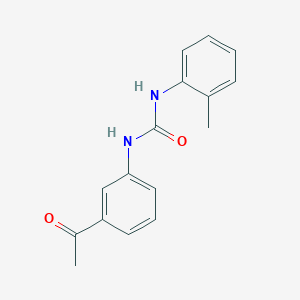

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-6-3-4-9-15(11)18-16(20)17-14-8-5-7-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTQYNNIZJVMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Acetylphenyl)-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:

R-N=C=O + R’-NH2→R-NH-(C=O)-NR’

In this case, the isocyanate used is derived from 3-acetylphenyl isocyanate, and the amine is 2-methylaniline. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reactivity Profile

The compound’s reactivity stems from its functional groups and aromatic substituents:

Nucleophilic Substitution

-

Electrophilic sites : The carbonyl carbons and aromatic rings (activated by the electron-withdrawing acetyl group) are susceptible to nucleophilic attack.

-

Examples : Reaction with Grignard reagents or alcohols under acidic conditions.

Acidic/Basic Hydrolysis

-

Hydrolysis : Urea derivatives can hydrolyze under strong acidic or basic conditions to form amines and carbonates.

Hydrogen Bonding Interactions

-

The urea group (-NH2C(=O)NH-) acts as a hydrogen bond donor, influencing solubility and binding affinity in biological systems .

Urea Hydrolysis

The hydrolysis of urea derivatives follows a two-step mechanism:

-

Protonation of the carbonyl oxygen.

-

Cleavage of the N-C bond, leading to amine and carbamate intermediate formation.

-

Subsequent decomposition to yield amines and CO₂.

Nucleophilic Substitution on Aromatic Rings

The acetyl group directs electrophilic substitution to the para position of the 3-acetylphenyl ring. Reactions include:

-

Friedel-Crafts acylation : Formation of bis-acetyl derivatives.

-

Nitration : Introduction of nitro groups at the para position.

Biological Activity

While not directly studied for this compound, analogous diphenyl ureas exhibit:

-

α-Glucosidase inhibition : IC₅₀ values as low as 2.14 µM in some derivatives, attributed to hydrogen bonding with active-site residues (e.g., Glu277, Asn350) .

-

Hydrophobic interactions : Substituted phenyl groups stabilize binding in enzyme pockets .

Structural-Activity Relationships

-

Substitution effects : Ortho-methyl groups enhance inhibitory activity, while para-methyl groups reduce it .

-

Hydrogen bonding : Urea moieties form critical interactions with catalytic residues .

Comparison of Substituent Effects

| Substituent Position | Biological Impact | Example |

|---|---|---|

| Ortho-methyl | Enhanced activity | 3r (IC₅₀ = 4.87 µM) |

| Para-methyl | Reduced activity | 3t (IC₅₀ = 69.83 µM) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 1-(3-Acetylphenyl)-3-(2-methylphenyl)urea is . The compound features a urea functional group, which is critical for its biological activity. The presence of acetyl and methyl groups enhances its pharmacological properties by influencing solubility and receptor interaction.

Antitubercular Activity

One of the most significant applications of this compound is its activity against Mycobacterium tuberculosis. Research has shown that derivatives of urea, including this compound, exhibit potent anti-tubercular properties.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of urea derivatives revealed that modifications to the urea moiety significantly affect anti-tubercular activity. The compound was synthesized and tested against M. tuberculosis, yielding a minimum inhibitory concentration (MIC) of 0.03 μM, which indicates strong efficacy against this pathogen .

Table 1: Anti-Tubercular Activity of Urea Derivatives

| Compound | MIC (μM) | Structure Features |

|---|---|---|

| This compound | 0.03 | Acetyl and methyl substituents enhance activity |

| Urea Derivative A | 0.05 | Lacks bulky groups |

| Urea Derivative B | 0.10 | Contains halogen substituents |

Inhibition of Epoxide Hydrolases

The compound has also been identified as an inhibitor of epoxide hydrolases, particularly relevant in the context of tuberculosis treatment. The inhibition of these enzymes suggests a mechanism through which the compound exerts its anti-tubercular effects.

Case Study: Inhibition Assays

In vitro assays demonstrated that this compound significantly inhibited epoxide hydrolase activity at concentrations as low as 10 nM. This inhibition correlates with its anti-tubercular activity, supporting the hypothesis that targeting epoxide hydrolases may be a viable therapeutic strategy .

Table 2: Inhibition of Epoxide Hydrolases by Urea Derivatives

| Compound | % Inhibition at 10 nM |

|---|---|

| This compound | >50% |

| Control Compound C | <10% |

| Control Compound D | 30% |

Anticancer Properties

Beyond its antibacterial properties, there is emerging interest in the anticancer potential of urea derivatives, including this specific compound. Preliminary studies suggest that modifications to the urea framework can enhance cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Activity

A series of experiments assessed the antiproliferative effects of various urea derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells .

Table 3: Anticancer Activity of Urea Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Urea Derivative E | HCT116 (Colon Cancer) | 20 |

| Urea Derivative F | MCF-7 | 25 |

Wirkmechanismus

The mechanism of action of 1-(3-Acetylphenyl)-3-(2-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

- Electron-withdrawing groups : The 3-acetyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to 1-(4-chlorophenyl)-3-(2-methylphenyl)urea, where a chloro substituent provides moderate electron withdrawal .

- Steric effects : Bulky substituents like adamantyl (in 1-(3-acetylphenyl)-3-(2-adamantyl)urea) increase lipophilicity and may improve blood-brain barrier penetration, whereas 2-methylphenyl balances steric bulk and metabolic stability .

Physicochemical Properties

- Solubility : Methoxy and fluorine substituents (e.g., 4-methoxyphenyl or trifluoromethyl groups) improve aqueous solubility compared to purely hydrophobic derivatives like 1-(2-adamantyl)-3-cyclohexylurea .

Biologische Aktivität

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Weight : 241.29 g/mol

- Functional Groups : Urea, acetyl, and methyl phenyl groups.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The acetyl and methyl groups may enhance binding affinity and specificity, influencing the compound's overall efficacy against specific biological pathways .

Biological Activities

Research indicates that urea derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have been studied for their potential as anti-tubercular agents. Structure-activity relationship studies suggest that modifications to the urea moiety can enhance efficacy against pathogens like Mycobacterium tuberculosis .

- Anticancer Activity : Urea derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that related compounds possess antiproliferative properties against various cancer cell lines, with some exhibiting IC50 values comparable to established anticancer drugs .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical in the management of diseases such as diabetes. For example, derivatives have been shown to inhibit α-glucosidase, a key enzyme involved in carbohydrate metabolism .

Antitubercular Activity

A significant study focused on the synthesis of urea derivatives revealed that certain compounds displayed potent antitubercular activity with MIC values as low as 0.03 μM against Mycobacterium tuberculosis. The study emphasized the importance of structural features in enhancing bioactivity .

Anticancer Properties

In vitro studies demonstrated that several urea derivatives exhibited cytotoxic effects on cancer cell lines such as HT29 and Jurkat. A notable finding was that the presence of specific substituents on the phenyl ring significantly influenced the antiproliferative activity of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter biological activity.

- Bulky Groups : Compounds with bulky substituents tend to exhibit enhanced antitubercular activity due to improved binding interactions with target enzymes .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-acetylphenyl)-3-(2-methylphenyl)urea, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

- Methodology :

- Urea formation : React 3-acetylphenyl isocyanate with 2-methylaniline in anhydrous THF under nitrogen at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, solvent polarity). Monitor reaction progress via TLC or HPLC.

- Purification : Recrystallize from ethanol/water mixtures to isolate the product with >95% purity. Validate purity via melting point analysis and NMR .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodology :

- Crystallization : Use slow evaporation from a DCM/hexane mixture.

- Data collection : Employ single-crystal X-ray diffraction (SC-XRD) at 100 K.

- Refinement : Use SHELXL for structural refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Validation : Check for residual electron density and R-factor convergence (<5%).

Q. What spectroscopic techniques are critical for confirming the identity of this compound, and how should spectral discrepancies be resolved?

- Methodology :

- NMR : Compare H and C spectra with DFT-calculated chemical shifts (e.g., using Gaussian). Resolve discrepancies by verifying solvent effects or rotameric equilibria .

- IR : Confirm urea C=O stretching (~1640–1680 cm) and N-H bending (~1550 cm).

- Mass spectrometry : Use HRMS (ESI+) to validate molecular ion peaks and isotopic patterns.

Advanced Research Questions

Q. How do substituent variations on the aryl rings (e.g., acetyl vs. chloro groups) influence the compound’s biological activity, and what statistical methods can quantify these effects?

- Methodology :

- SAR study : Synthesize analogs (e.g., 3-chloro or 4-methyl derivatives) and test against target enzymes (e.g., Cryptosporidium IMPDH) .

- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values. Apply ANOVA to assess significance (p < 0.05).

Q. What computational strategies are effective for predicting binding modes of this urea derivative with biological targets (e.g., kinases or dehydrogenases)?

- Methodology :

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4N9H). Prioritize poses with hydrogen bonds to urea motifs .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD and free energy (MM/PBSA) for key residues.

Q. How can in vitro metabolic stability assays be designed to evaluate the compound’s pharmacokinetic potential?

- Methodology :

- Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH. Quench at 0, 15, 30, 60 min.

- LC-MS/MS analysis : Quantify parent compound depletion. Calculate half-life (t) using first-order kinetics. Compare with positive controls (e.g., verapamil) .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data (e.g., antiproliferative vs. inert effects)?

- Methodology :

- Replicate assays : Test in triplicate across cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay).

- Meta-analysis : Use RevMan to pool data from independent studies. Assess heterogeneity via I statistics .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- All methodologies are extrapolated from structurally analogous ureas in the evidence.

- For reproducibility, deposit crystal data in the Cambridge Structural Database (CSD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.